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Compound of Interest

Compound Name: Trimethylhydroquinone

Cat. No.: B050269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute

a comprehensive safety assessment. All handling and use of trimethylhydroquinone should

be conducted in accordance with established safety protocols and regulations.

Introduction
Trimethylhydroquinone (TMHQ), also known as 2,3,5-trimethyl-1,4-benzenediol, is a

substituted hydroquinone with various industrial and pharmaceutical applications. It serves as a

key intermediate in the synthesis of Vitamin E (α-tocopherol) and other active pharmaceutical

ingredients. Given its potential for human exposure, a thorough understanding of its

toxicological profile is essential for ensuring safe handling and for risk assessment in drug

development and other applications.

This technical guide provides a detailed overview of the available toxicological data for TMHQ,

including acute toxicity, genotoxicity, and mechanistic insights. Where specific data for TMHQ is

unavailable, this is explicitly stated, and information on the closely related compound

hydroquinone is provided for context, alongside descriptions of standard experimental

protocols as per OECD guidelines.
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Property Value

CAS Number 700-13-0

Molecular Formula C₉H₁₂O₂

Molecular Weight 152.19 g/mol

Appearance Beige to white crystalline powder

Melting Point 169-172 °C

Solubility
Moderately soluble in methanol, slightly soluble

in water

Toxicological Profile
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance after a single

exposure or multiple exposures within a 24-hour period.

Table 1: Acute Toxicity of Trimethylhydroquinone

Route Species Test Value Reference

Oral Rat LD50 3200 mg/kg [1]

Inhalation Rat LC50 1500 mg/m³/4h [1]

Dermal Rabbit LD50 >200 mg/kg [1]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute oral toxicity is typically determined using the Acute Toxic Class Method (OECD

Guideline 423). In this stepwise procedure, a small number of animals (typically rats) are dosed

at one of three fixed starting dose levels (5, 50, or 300 mg/kg body weight). The outcome of the

initial dosing determines the subsequent steps. If mortality is observed, the test is repeated

with a lower dose. If no mortality occurs, a higher dose is used. This process continues until the

dose causing mortality or no-effect is identified, allowing for classification of the substance into
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a specific toxicity class. Observations include clinical signs of toxicity, body weight changes,

and gross necropsy findings.

Irritation and Sensitization
Skin Irritation: TMHQ is classified as a skin irritant.[2] Studies on rabbits have shown that it can

cause skin irritation.[2]

Eye Irritation: TMHQ is considered a severe eye irritant and can cause serious eye damage.[2]

Skin Sensitization: TMHQ is a skin sensitizer, meaning it can elicit an allergic reaction upon

repeated contact with the skin.[2] Guinea pig skin painting tests have confirmed its sensitization

potential.[2]

Subchronic and Chronic Toxicity
No dedicated subchronic (28-day or 90-day) or chronic toxicity studies for

trimethylhydroquinone were identified in the publicly available literature. Such studies are

crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and for characterizing

target organ toxicity after repeated exposure.

Experimental Protocol: 90-Day Oral Toxicity Study (OECD 408)

A standard 90-day oral toxicity study involves the daily administration of the test substance to

rodents (usually rats) at a minimum of three dose levels, plus a control group. The substance is

typically administered via gavage or in the diet or drinking water. Throughout the study, animals

are observed for clinical signs of toxicity, and body weight and food/water consumption are

monitored. At the end of the 90-day period, comprehensive hematological and clinical

biochemistry analyses are performed. A full histopathological examination of organs and

tissues is conducted to identify any treatment-related changes.

Carcinogenicity
No carcinogenicity bioassays for trimethylhydroquinone were found in the available literature.

For the related compound, hydroquinone, there is limited evidence of carcinogenicity in

experimental animals.[3]

Experimental Protocol: Carcinogenicity Study (OECD 451)
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Carcinogenicity studies are long-term investigations (typically 2 years in rodents) designed to

assess the tumor-inducing potential of a substance. The test substance is administered daily to

animals (usually rats and mice) at three or more dose levels. The highest dose is typically the

maximum tolerated dose (MTD), which is determined from shorter-term toxicity studies. The

study involves lifelong observation of the animals for the development of tumors. At the end of

the study, a complete histopathological examination of all organs and tissues is performed to

identify any neoplastic lesions.

Genotoxicity
Genotoxicity assays are used to detect direct or indirect damage to DNA. A standard battery of

tests is typically required to assess mutagenicity (gene mutations) and clastogenicity

(chromosomal damage).

Ames Test (Bacterial Reverse Mutation Assay): While no direct Ames test results for TMHQ

were found, a study on a lipophilic derivative, 1-O-hexyl-2,3,5-trimethylhydroquinone
(HTHQ), showed strong anti-mutagenic activity against several known mutagens in the Ames

assay using Salmonella typhimurium strain TA98.[1] This suggests that the

trimethylhydroquinone moiety itself is unlikely to be a bacterial mutagen.

Experimental Protocol: Ames Test (OECD 471)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-

existing mutations that render them unable to synthesize an essential amino acid (e.g.,

histidine or tryptophan). The test substance is incubated with the bacterial strains in the

presence and absence of a metabolic activation system (S9 mix from rat liver). If the substance

is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium

lacking the essential amino acid. The number of revertant colonies is counted and compared to

the control to determine the mutagenic potential.

In Vitro Chromosomal Aberration Test: No data on the ability of TMHQ to induce chromosomal

aberrations in mammalian cells in vitro were identified.

Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD 473)

This assay evaluates the potential of a test substance to induce structural chromosomal

abnormalities in cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human
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peripheral blood lymphocytes). Cells are exposed to the test substance at various

concentrations, with and without metabolic activation. After a suitable treatment period, the

cells are harvested, and metaphase chromosomes are examined microscopically for structural

aberrations such as breaks, gaps, and exchanges.

In Vivo Micronucleus Test: No in vivo genotoxicity data for TMHQ from a micronucleus test

were found.

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test assesses the ability of a substance to cause chromosomal damage in vivo. The test

substance is administered to rodents (usually mice or rats). At appropriate time intervals after

treatment, bone marrow or peripheral blood is collected. The erythrocytes are examined for the

presence of micronuclei, which are small, membrane-bound DNA fragments that are formed

from chromosome fragments or whole chromosomes that lag behind during cell division. An

increase in the frequency of micronucleated erythrocytes in treated animals compared to

controls indicates clastogenic or aneugenic activity.

Reproductive and Developmental Toxicity
There is a lack of specific studies on the reproductive and developmental toxicity of

trimethylhydroquinone. Some safety data sheets mention the potential for reproductive and

fetal effects, but no supporting data is provided.[1]

Experimental Protocol: Two-Generation Reproductive Toxicity Study (OECD 416)

This study is designed to evaluate the effects of a substance on all stages of the reproductive

cycle. The test substance is administered to male and female animals (usually rats) for a period

before mating, during mating, and throughout gestation and lactation of the first generation

(F1). The offspring of the F1 generation are then selected to become the parents of the second

generation (F2), and they are also exposed to the test substance. Endpoints evaluated include

fertility, gestation length, litter size, pup viability, and growth and development of the offspring.

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

This study assesses the potential of a substance to cause adverse effects on the developing

embryo and fetus. The test substance is administered to pregnant females (usually rats or
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rabbits) during the period of organogenesis. Prior to birth, the dams are euthanized, and the

fetuses are examined for external, visceral, and skeletal malformations and variations.

Toxicokinetics (ADME)
No specific data on the absorption, distribution, metabolism, and excretion (ADME) of

trimethylhydroquinone were found in the literature. For the related compound hydroquinone,

it is known to be rapidly absorbed, metabolized primarily to glucuronide and sulfate conjugates,

and excreted in the urine.[4]

Experimental Protocol: Toxicokinetic Studies (OECD 417)

Toxicokinetic studies are conducted to understand the ADME properties of a substance.

Typically, the test substance is administered to animals via the intended route of human

exposure. Blood and tissue samples are collected at various time points to determine the

concentration of the parent compound and its metabolites. This data is used to calculate key

pharmacokinetic parameters such as absorption rate, bioavailability, volume of distribution, and

clearance rate.

Mechanism of Toxicity and Signaling Pathways
The toxicological effects of hydroquinones are often linked to their ability to undergo redox

cycling and generate reactive oxygen species (ROS), leading to oxidative stress.

Oxidative Stress: Studies on derivatives of TMHQ suggest that it can act as a potent

antioxidant by scavenging ROS.[2] However, the oxidation of hydroquinones can also lead to

the formation of semiquinone radicals and quinones, which are reactive species that can

deplete cellular antioxidants like glutathione and damage cellular macromolecules, including

DNA, lipids, and proteins.[5] This can trigger a cascade of cellular events leading to cytotoxicity.

Signaling Pathways: Research on a derivative of TMHQ, 1-O-hexyl-2,3,5-

trimethylhydroquinone (HTHQ), has shed light on its interaction with key signaling pathways

involved in cellular stress responses. HTHQ has been shown to be a potent activator of the

Nrf2 (Nuclear factor-erythroid 2-related factor 2) pathway.[2] Nrf2 is a transcription factor that

regulates the expression of a wide array of antioxidant and cytoprotective genes.
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Furthermore, studies have indicated the involvement of the Mitogen-Activated Protein Kinase

(MAPK) signaling pathways. Specifically, derivatives of TMHQ have been shown to modulate

the phosphorylation of ERK1/2, p38 MAPK, and JNK1/2. These pathways are critical in

regulating cellular processes such as proliferation, differentiation, and apoptosis in response to

extracellular stimuli and stress.

Below are diagrams illustrating the Nrf2 activation pathway and the general MAPK signaling

cascade, which are likely relevant to the mechanism of action of TMHQ.
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Caption: Nrf2 activation pathway potentially modulated by TMHQ.
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Caption: General MAPK signaling cascade potentially affected by TMHQ.

Summary and Conclusion
Trimethylhydroquinone exhibits moderate acute toxicity via the oral and inhalation routes and

is a skin and severe eye irritant, as well as a skin sensitizer. There is a significant lack of

publicly available data on its subchronic and chronic toxicity, carcinogenicity, and reproductive

and developmental toxicity. Limited information suggests it is not mutagenic in the Ames test.
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Mechanistic data points towards the involvement of oxidative stress and the modulation of the

Nrf2 and MAPK signaling pathways.

For a comprehensive risk assessment, further studies are required to address the existing data

gaps, particularly concerning repeated dose toxicity and developmental and reproductive

toxicity. Professionals working with TMHQ should adhere to strict safety precautions to

minimize exposure, especially to the skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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